2-[5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide
2-[5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0899141
InChI:
InChI=1S/C18H12ClFN2O3S/c19-14-4-2-1-3-11(14)9-15-17(24)22(18(25)26-15)10-16(23)21-13-7-5-12(20)6-8-13/h1-9H,10H2,(H,21,23)/b15-9+
SMILES:
C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)F)Cl
Molecular Formula:
C18H12ClFN2O3S
Molecular Weight:
390.8 g/mol
2-[5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide
CAS No.:
Cat. No.: VC0899141
Molecular Formula: C18H12ClFN2O3S
Molecular Weight: 390.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H12ClFN2O3S |
|---|---|
| Molecular Weight | 390.8 g/mol |
| IUPAC Name | 2-[(5E)-5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C18H12ClFN2O3S/c19-14-4-2-1-3-11(14)9-15-17(24)22(18(25)26-15)10-16(23)21-13-7-5-12(20)6-8-13/h1-9H,10H2,(H,21,23)/b15-9+ |
| Standard InChI Key | GZJACVOTKXKEJW-OQLLNIDSSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)F)Cl |
| SMILES | C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)F)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)F)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator